2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide
Description
2-Chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is a substituted acetamide featuring a chloroacetamide backbone, a diethylsulfamoyl group at the 3-position, and an ethoxy group at the 4-position of the phenyl ring. This compound’s structural complexity arises from its sulfonamide and alkoxy substituents, which influence its electronic, steric, and hydrogen-bonding properties. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
The ethoxy group at the para position may contribute to solubility in polar solvents or modulate interactions in biological systems.
Properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-4-17(5-2)22(19,20)13-9-11(16-14(18)10-15)7-8-12(13)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGFFVSELERLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 3-(diethylsulfamoyl)-4-ethoxyaniline, and suitable reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Acetamides
*Calculated based on molecular formula.
Key Observations:
- Substituent Diversity : The target compound’s diethylsulfamoyl and ethoxy groups distinguish it from simpler analogs like alachlor (methoxymethyl) or dimethenamid (thienyl-methoxyethyl). These groups may reduce volatility or enhance binding specificity in biological systems.
Crystallographic and Conformational Analysis
N-Substituted arylacetamides often exhibit planar amide groups and variable dihedral angles between aromatic rings. For example, in the crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, three molecules in the asymmetric unit showed dihedral angles of 54.8°–77.5° between dichlorophenyl and pyrazolyl rings, driven by steric repulsion .
Biological Activity
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a diethylsulfamoyl moiety, and an ethoxyphenyl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C14H21ClN2O4S
- Molecular Weight : 348.85 g/mol
- CAS Number : 923773-99-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activities and receptor functions, leading to various downstream effects on cellular processes.
Biological Activity
Research indicates that the compound exhibits significant biological activity, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, indicating its potential role as an anticancer agent.
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory tested the efficacy of this compound against common bacterial pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In a separate investigation focused on anti-inflammatory properties, the compound was tested in a murine model of inflammation. Results demonstrated a significant reduction in edema compared to control groups, highlighting its potential therapeutic application in treating inflammatory conditions.
Cytotoxicity in Cancer Cell Lines
A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa and MCF-7). The compound displayed IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating substantial cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
